![molecular formula C23H42O4Si2 B13796048 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone is a synthetic organic compound characterized by the presence of methoxy and trimethylsilyloxy groups attached to a phenyl ring, along with a decanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and trimethylsilyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde are protected using trimethylsilyl chloride to form trimethylsilyloxy groups.
Formation of the Decanone Backbone: The protected benzaldehyde is then subjected to a series of reactions, including aldol condensation and subsequent reduction, to form the decanone backbone.
Final Deprotection: The final step involves the removal of the trimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyloxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups
科学的研究の応用
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, by altering the activity of key regulatory molecules.
類似化合物との比較
Similar Compounds
- 1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-4-hepten-3-one
- Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate
- Benzoic acid, 3-methoxy-4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone stands out due to its specific decanone backbone, which imparts unique chemical and physical properties
特性
分子式 |
C23H42O4Si2 |
|---|---|
分子量 |
438.7 g/mol |
IUPAC名 |
1-(3-methoxy-4-trimethylsilyloxyphenyl)-5-trimethylsilyloxydecan-3-one |
InChI |
InChI=1S/C23H42O4Si2/c1-9-10-11-12-21(26-28(3,4)5)18-20(24)15-13-19-14-16-22(23(17-19)25-2)27-29(6,7)8/h14,16-17,21H,9-13,15,18H2,1-8H3 |
InChIキー |
QSCYHICASIDISY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



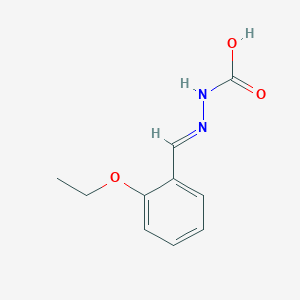
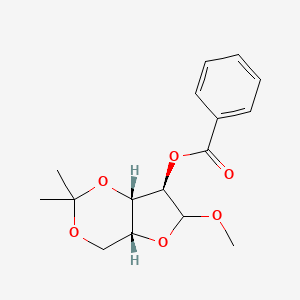


![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
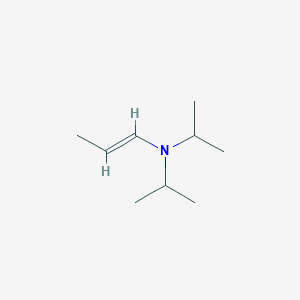
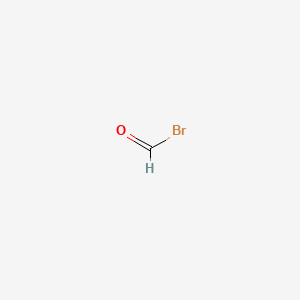


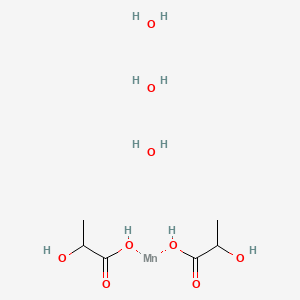
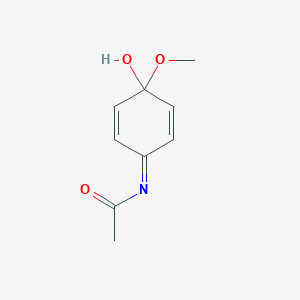
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
